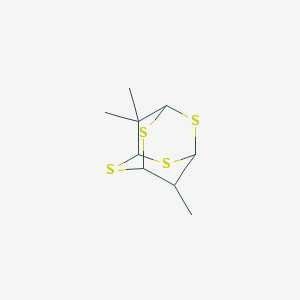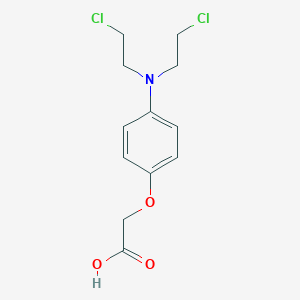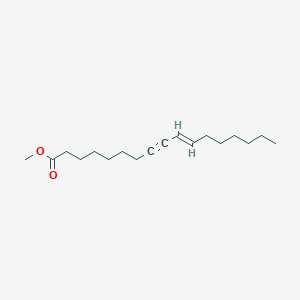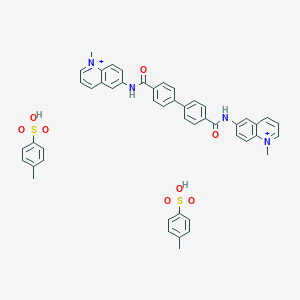
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate, also known as QBP, is a compound that has gained attention in scientific research due to its unique properties. QBP is a quaternary ammonium salt that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.
作用机制
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to bind to DNA and inhibit RNA synthesis, which may contribute to its cytotoxic effects.
生化和生理效应
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent.
实验室实验的优点和局限性
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is to study its potential as an antimicrobial agent in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate could be studied for its potential use in other areas of research, such as neuroscience and drug discovery.
合成方法
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate can be synthesized through a multistep process that involves the reaction of quinoline and p-phenylenediamine with phosgene. The resulting intermediate is then reacted with methylamine and tosyl chloride to form the final product, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate.
科学研究应用
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and has been used in studies related to bacterial and fungal infections. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been studied for its potential use in cancer research and has been shown to have cytotoxic effects on cancer cells.
属性
CAS 编号 |
18355-52-7 |
|---|---|
产品名称 |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
分子式 |
C48H44N4O8S2+2 |
分子量 |
869 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-6-yl)-4-[4-[(1-methylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-27-21-29(15-17-31(27)37)35-33(39)25-11-7-23(8-12-25)24-9-13-26(14-10-24)34(40)36-30-16-18-32-28(22-30)6-4-20-38(32)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI 键 |
KCASYOHMJAYEDQ-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
其他 CAS 编号 |
18355-52-7 |
同义词 |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



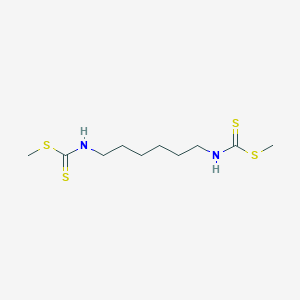
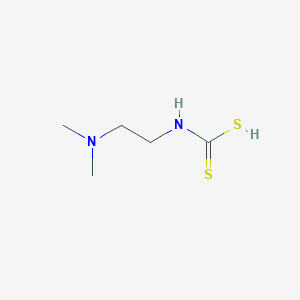
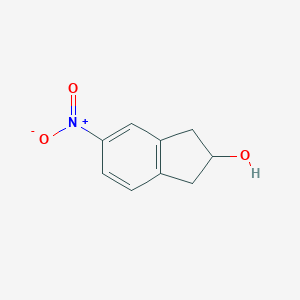
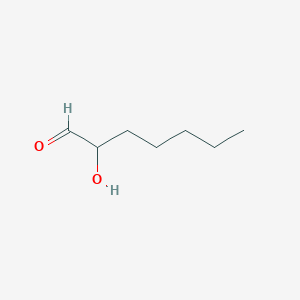
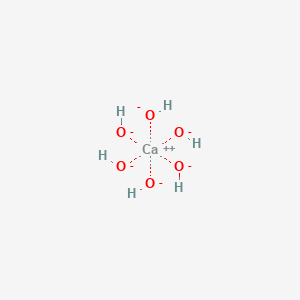
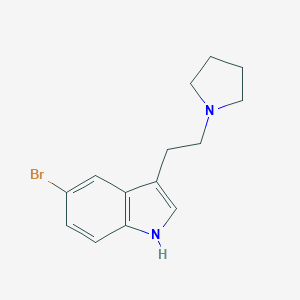
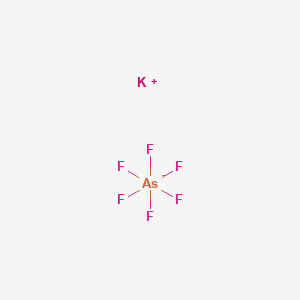
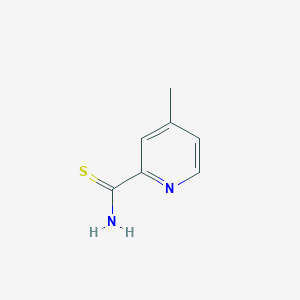
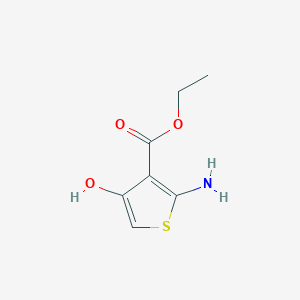
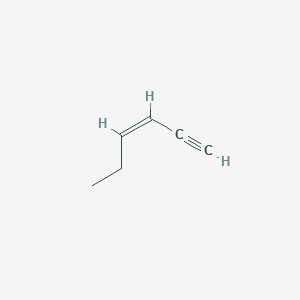
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
